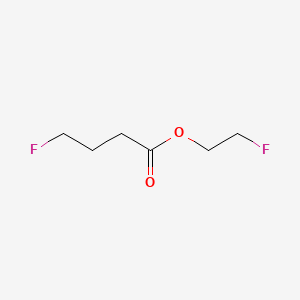
Butyric acid, 4-fluoro-, 2-fluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-fluoro-, 2-fluoroethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-fluoro-, 2-fluoroethyl ester typically involves the esterification reaction between butyric acid and 2-fluoroethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product . The reaction can be represented as follows:
Butyric acid+2-fluoroethanolH2SO4Butyric acid, 4-fluoro-, 2-fluoroethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including hydrolysis, reduction, and substitution.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed
Hydrolysis: Butyric acid and 2-fluoroethanol.
Reduction: Butanol and 2-fluoroethanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Butyric acid, 4-fluoro-, 2-fluoroethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyric acid, 4-fluoro-, 2-fluoroethyl ester involves its hydrolysis to butyric acid and 2-fluoroethanol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . The ester itself may also interact with various enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Butyric acid, 4-fluoro-, methyl ester
- Butyric acid, 4-fluoro-, ethyl ester
- Butyric acid, 4-fluoro-, propyl ester
Uniqueness
Butyric acid, 4-fluoro-, 2-fluoroethyl ester is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other butyric acid esters. The fluorine atoms increase the compound’s lipophilicity and stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Properties
CAS No. |
371-29-9 |
|---|---|
Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2-fluoroethyl 4-fluorobutanoate |
InChI |
InChI=1S/C6H10F2O2/c7-3-1-2-6(9)10-5-4-8/h1-5H2 |
InChI Key |
QNCFYCXLBKFOLB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















